N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
CAS No.:
Cat. No.: VC16755975
Molecular Formula: C13H17ClN4O
Molecular Weight: 280.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN4O |
|---|---|
| Molecular Weight | 280.75 g/mol |
| IUPAC Name | N-[(3-chloro-4-propoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C13H17ClN4O/c1-3-6-19-12-5-4-10(7-11(12)14)8-15-13-16-9(2)17-18-13/h4-5,7H,3,6,8H2,1-2H3,(H2,15,16,17,18) |
| Standard InChI Key | CKQHWBQWVFQPOM-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)CNC2=NNC(=N2)C)Cl |
Introduction
Structural and Molecular Characteristics
Core Triazole Framework
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The methyl group at position 3 introduces steric and electronic modifications, while the benzylamine substituent at position 5 extends the molecule’s conjugation and functional versatility .
Substituent Effects
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3-Methyl Group: Enhances hydrophobic interactions and stabilizes the triazole ring through electron-donating effects.
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5-Benzylamine Moiety: The benzyl group’s chlorine and propoxy substituents influence solubility, reactivity, and binding affinity. The chlorine atom at the 3-position of the benzene ring acts as an electron-withdrawing group, while the 4-propoxy chain introduces steric bulk and lipophilicity .
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| 1,2,4-Triazole Core | – | Aromatic backbone |
| Methyl Group | 3 | Hydrophobicity, stability |
| Benzylamine Substituent | 5 | Conjugation, functional diversity |
| Chlorine Atom | 3 (benzyl) | Electron withdrawal |
| Propoxy Chain | 4 (benzyl) | Lipophilicity, bulk |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is documented, analogous methods for triazole derivatives involve cyclization reactions and nucleophilic substitutions .
Cyclocondensation Approach
A plausible route involves:
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Formation of the Triazole Core: Reaction of aminoguanidine hydrochloride with a β-ketoester or carboxylic acid derivative under microwave irradiation to form the 1,2,4-triazole ring .
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Functionalization:
Table 2: Example Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Aminoguanidine HCl, succinic anhydride, MW | 60–75 | |
| 2 | 3-Chloro-4-propoxybenzyl chloride, K2CO3 | 45–60 |
Tautomerism and Stability
The 1,2,4-triazole ring exhibits annular tautomerism, with proton shifts between N1 and N4 positions. X-ray crystallography and NMR studies of analogs confirm that the 3-methyl group stabilizes the 1H-tautomer, minimizing interconversion .
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 2.8–3.5 (moderate lipophilicity due to propoxy and methyl groups).
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Aqueous Solubility: <1 mg/mL (pH 7.4), influenced by ionizable amine groups .
Spectroscopic Data
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IR Spectroscopy: N-H stretch (3300–3400 cm⁻¹), C-Cl (650–750 cm⁻¹), and C-O-C (1100–1250 cm⁻¹) .
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NMR:
Biological and Industrial Applications
Agrochemical Uses
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